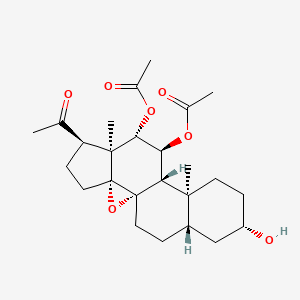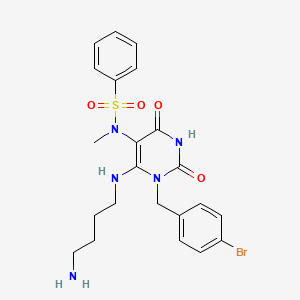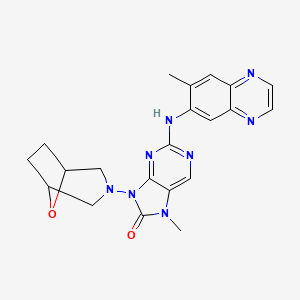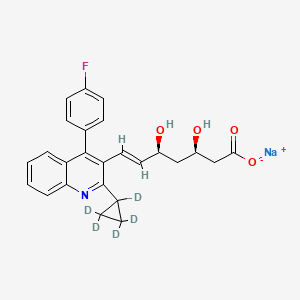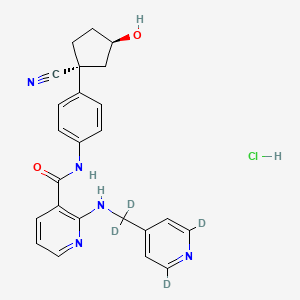
rac cis-3-Hydroxy apatinib-d4 hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Rac)-cis-3-Hydroxy apatinib-d4 (hydrochloride) is a deuterated derivative of apatinib, a small molecule tyrosine kinase inhibitor. This compound is used primarily in scientific research, particularly in the fields of chemistry, biology, and medicine. The deuterium labeling in (Rac)-cis-3-Hydroxy apatinib-d4 (hydrochloride) provides unique properties that make it valuable for various analytical and experimental applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Rac)-cis-3-Hydroxy apatinib-d4 (hydrochloride) involves multiple steps, starting with the preparation of the deuterated precursor. The key steps include:
Deuterium Exchange: Introduction of deuterium atoms into the precursor molecule through deuterium exchange reactions.
Cyclization: Formation of the cyclopentyl ring structure through cyclization reactions.
Hydroxylation: Introduction of the hydroxyl group at the desired position using specific hydroxylation reagents.
Hydrochloride Formation: Conversion of the free base to the hydrochloride salt form to enhance solubility and stability.
Industrial Production Methods
Industrial production of (Rac)-cis-3-Hydroxy apatinib-d4 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, purification steps, and quality control measures to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
(Rac)-cis-3-Hydroxy apatinib-d4 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: Conversion of the hydroxyl group to a carbonyl group using oxidizing agents.
Reduction: Reduction of the carbonyl group back to the hydroxyl group using reducing agents.
Substitution: Replacement of functional groups with other substituents under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Reagents such as halogens and nucleophiles are used for substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of (Rac)-cis-3-Hydroxy apatinib-d4 (hydrochloride) with modified functional groups, which can be used for further research and development.
科学研究应用
(Rac)-cis-3-Hydroxy apatinib-d4 (hydrochloride) has a wide range of scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for studying reaction mechanisms and kinetics.
Biology: Employed in biological assays to investigate cellular processes and signaling pathways.
Medicine: Utilized in preclinical studies to evaluate the pharmacokinetics and pharmacodynamics of apatinib and its derivatives.
Industry: Applied in the development of new pharmaceuticals and therapeutic agents.
作用机制
The mechanism of action of (Rac)-cis-3-Hydroxy apatinib-d4 (hydrochloride) involves inhibition of tyrosine kinase activity. The compound binds to the ATP-binding site of the kinase, preventing phosphorylation of downstream signaling molecules. This inhibition disrupts cellular signaling pathways involved in cell proliferation, angiogenesis, and survival, making it a potential therapeutic agent for cancer treatment.
相似化合物的比较
Similar Compounds
Apatinib: The non-deuterated form of the compound with similar tyrosine kinase inhibitory activity.
Lenvatinib: Another tyrosine kinase inhibitor with a different molecular structure but similar therapeutic applications.
Sorafenib: A multi-kinase inhibitor used in cancer treatment with a broader spectrum of activity.
Uniqueness
(Rac)-cis-3-Hydroxy apatinib-d4 (hydrochloride) is unique due to its deuterium labeling, which provides enhanced stability and altered pharmacokinetic properties compared to its non-deuterated counterpart. This makes it a valuable tool for research and development in various scientific fields.
属性
分子式 |
C24H24ClN5O2 |
|---|---|
分子量 |
454.0 g/mol |
IUPAC 名称 |
N-[4-[(1R,3R)-1-cyano-3-hydroxycyclopentyl]phenyl]-2-[[dideuterio-(2,6-dideuteriopyridin-4-yl)methyl]amino]pyridine-3-carboxamide;hydrochloride |
InChI |
InChI=1S/C24H23N5O2.ClH/c25-16-24(10-7-20(30)14-24)18-3-5-19(6-4-18)29-23(31)21-2-1-11-27-22(21)28-15-17-8-12-26-13-9-17;/h1-6,8-9,11-13,20,30H,7,10,14-15H2,(H,27,28)(H,29,31);1H/t20-,24+;/m1./s1/i12D,13D,15D2; |
InChI 键 |
MKYYCCAFGYUXJH-GSMPKNCXSA-N |
手性 SMILES |
[2H]C1=CC(=CC(=N1)[2H])C([2H])([2H])NC2=C(C=CC=N2)C(=O)NC3=CC=C(C=C3)[C@]4(CC[C@H](C4)O)C#N.Cl |
规范 SMILES |
C1CC(CC1O)(C#N)C2=CC=C(C=C2)NC(=O)C3=C(N=CC=C3)NCC4=CC=NC=C4.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


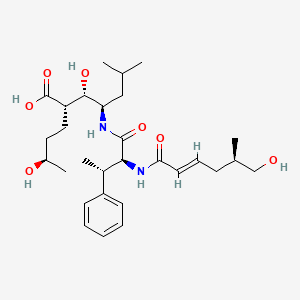
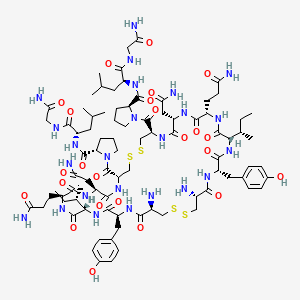
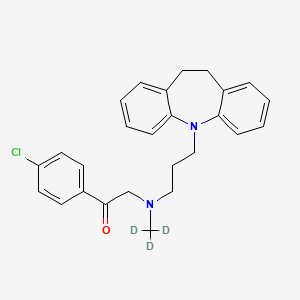
![3,5-dichloro-N-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2-yl]benzenesulfonamide](/img/structure/B15143843.png)
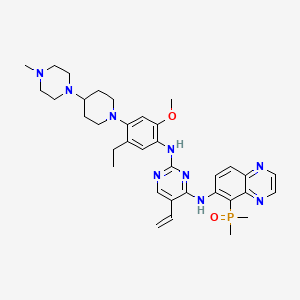
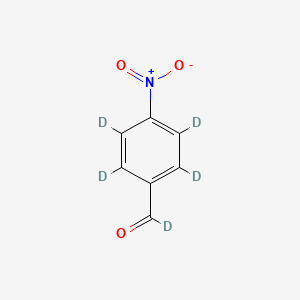
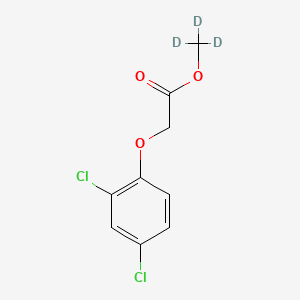
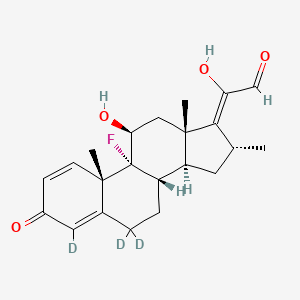

![(2Z)-4-Oxo-4-[3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)but-2-en-2-amine-d4](/img/structure/B15143874.png)
